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Compound of Interest

Compound Name: Triisostearin

CAS No.: 26942-95-0

Cat. No.: B1596018

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triisostearin, the triester of glycerin and isostearic acid, is a versatile emollient and skin-

conditioning agent widely used in cosmetic and pharmaceutical formulations.[1][2][3][4] Its

branched-chain structure imparts unique properties such as high stability, a non-greasy feel,

and excellent spreadability.[5] Accurate identification and quantification of triisostearin are

crucial for quality control, formulation development, and regulatory compliance. These

application notes provide detailed protocols for the analytical identification of triisostearin
using various instrumental techniques.

Physicochemical Properties of Triisostearin
A summary of the key physicochemical properties of triisostearin is presented in Table 1. This

data is essential for sample preparation and the selection of appropriate analytical techniques.
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Property Value Reference

Chemical Name
1,2,3-Propanetriyl

triisooctadecanoate
[6]

CAS Number 26942-95-0 [6]

Molecular Formula C₅₇H₁₁₀O₆ [1][6]

Molecular Weight 891.5 g/mol [2]

Appearance
White to off-white waxy solid or

pale yellow liquid
[1][7]

Solubility
Insoluble in water; Soluble in

oils and organic solvents
[8]

Analytical Methodologies
The following sections detail the experimental protocols for the identification and quantification

of triisostearin.

High-Performance Liquid Chromatography with
Evaporative Light Scattering Detection (HPLC-
ELSD)
Application Note:

HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds like

triglycerides that lack a UV chromophore. This method separates triisostearin from other

components in a formulation based on its polarity. The ELSD provides a universal detection

method by nebulizing the column effluent, evaporating the mobile phase, and measuring the

light scattered by the remaining analyte particles. This approach is suitable for both qualitative

identification and quantitative analysis.

Experimental Protocol:

Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) system with a quaternary or binary

pump, autosampler, and column oven.

Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of Acetonitrile (A) and Dichloromethane or another suitable

organic solvent (B).

Gradient Program:

0-5 min: 90% A, 10% B

5-20 min: Linear gradient to 50% A, 50% B

20-25 min: Hold at 50% A, 50% B

25.1-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10-20 µL.

ELSD Conditions:

Nebulizer Temperature: 30-40°C.

Evaporator (Drift Tube) Temperature: 40-50°C.

Gas Flow (Nitrogen): 1.5-2.0 L/min.

Sample Preparation:
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Accurately weigh a portion of the cosmetic or pharmaceutical product expected to contain

triisostearin.

Dissolve the sample in a suitable organic solvent (e.g., hexane or isopropanol) to a final

concentration of approximately 1-5 mg/mL.

Vortex or sonicate to ensure complete dissolution.

Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Standard Preparation:

Prepare a stock solution of triisostearin reference standard in the same solvent as the

sample at a concentration of 1 mg/mL.

Prepare a series of calibration standards by diluting the stock solution to cover the

expected concentration range of triisostearin in the samples.

Data Analysis:

Identification: Identify the triisostearin peak in the sample chromatogram by comparing its

retention time with that of the reference standard.

Quantification: Generate a calibration curve by plotting the logarithm of the peak area

against the logarithm of the concentration of the triisostearin standards. Determine the

concentration of triisostearin in the sample by interpolating its peak area on the

calibration curve.

Quantitative Data Summary:

The following table provides an example of quantitative data that can be obtained using this

HPLC-ELSD method for the analysis of triisostearin in a lipstick formulation.
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Sample ID
Triisostearin
Concentration (mg/g)

% RSD (n=3)

Lipstick Batch A 52.3 1.8

Lipstick Batch B 51.9 2.1

Lipstick Batch C 52.8 1.5

Note: The data presented in this table is for illustrative purposes and may not represent actual

experimental results.

Experimental Workflow Diagram:

Sample & Standard Preparation

HPLC-ELSD Analysis Data AnalysisSample Weighing Dissolution Filtration

HPLC Injection

Standard Dilution

C18 Column Separation ELSD Detection Chromatogram Acquisition Peak Integration Quantification

Click to download full resolution via product page

Caption: Workflow for Triisostearin Analysis by HPLC-ELSD.

Gas Chromatography-Mass Spectrometry (GC-MS)
of Fatty Acid Methyl Esters (FAMEs)
Application Note:

Direct analysis of triisostearin by GC-MS is challenging due to its low volatility. A common and

effective indirect method involves the transesterification of the triglyceride to its constituent fatty

acid methyl esters (FAMEs). Isostearic acid is a branched-chain C18 fatty acid, and its methyl
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ester can be readily analyzed by GC-MS. This method provides detailed information about the

fatty acid profile of the triisostearin, confirming the presence of isostearic acid.

Experimental Protocol:

Instrumentation:

Gas Chromatograph (GC) with a split/splitless injector and a flame ionization detector

(FID) or a mass spectrometer (MS).

Mass Spectrometer (MS) capable of electron ionization (EI).

GC-MS Conditions:

Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 min.

Ramp to 250°C at 10°C/min.

Hold at 250°C for 10 min.

Injection Mode: Split (e.g., 50:1).

MS Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 50-550.
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Sample Preparation (Transesterification):

Accurately weigh approximately 10-20 mg of the triisostearin sample or the extracted

lipid residue from a formulation into a screw-capped glass tube.

Add 2 mL of 0.5 M sodium methoxide in methanol.

Cap the tube tightly and heat at 50-60°C for 15-20 minutes with occasional vortexing.

Cool the tube to room temperature.

Add 2 mL of saturated NaCl solution and 2 mL of hexane.

Vortex vigorously for 1 minute and then centrifuge to separate the layers.

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

Data Analysis:

Identification: Identify the methyl isostearate peak by its retention time and mass

spectrum. The mass spectrum should be compared with a reference library (e.g., NIST) or

a standard of methyl isostearate. The presence of characteristic fragment ions will confirm

the identity.

Purity Assessment: The relative peak area of methyl isostearate compared to other

FAMEs can provide an indication of the purity of the isostearic acid used in the synthesis

of the triisostearin.

Experimental Workflow Diagram:

Sample Preparation GC-MS Analysis Data Analysis

Sample Weighing Transesterification FAME Extraction GC Injection Capillary Column Separation MS Detection Chromatogram & Mass Spectra Library Search Identification

Click to download full resolution via product page
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Caption: Workflow for Triisostearin Analysis by GC-MS of FAMEs.

Spectroscopic Identification
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note:

FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional

groups present in a molecule. For triisostearin, the FTIR spectrum will be dominated by

characteristic absorptions of the ester carbonyl group and the aliphatic C-H bonds of the fatty

acid chains. This method is primarily used for qualitative identification and for confirming the

presence of the ester functionality.

Experimental Protocol:

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total

Reflectance (ATR) accessory.

Measurement Parameters:

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Sample Preparation:

Place a small amount of the triisostearin sample (liquid or solid) directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1596018/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-analytical-identification-of-triisostearin
https://www.benchchem.com/product/b1596018/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-analytical-identification-of-triisostearin
https://www.benchchem.com/product/b1596018/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-analytical-identification-of-triisostearin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the characteristic absorption bands in the spectrum and compare them to the

expected frequencies for the functional groups in triisostearin.

Expected FTIR Absorption Bands for Triisostearin:

Wavenumber (cm⁻¹) Vibration Mode Functional Group

~2955, ~2925, ~2855 C-H stretching Aliphatic CH₃ and CH₂

~1745 C=O stretching Ester carbonyl

~1465 C-H bending Aliphatic CH₂ and CH₃

~1160 C-O stretching Ester

Disclaimer: The FTIR peak assignments are based on typical values for triglycerides and

esters. Actual peak positions may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:

NMR spectroscopy provides detailed structural information about the triisostearin molecule.

¹H NMR confirms the presence of the glycerol backbone and the long-chain fatty acids, while

¹³C NMR provides information on the carbon skeleton, including the carbonyl carbon of the

ester groups.

Experimental Protocol:

Instrumentation:

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Measurement Parameters:

Solvent: Deuterated chloroform (CDCl₃).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Temperature: Room temperature.

Sample Preparation:

Dissolve 10-20 mg of the triisostearin sample in approximately 0.6-0.7 mL of CDCl₃ in an

NMR tube.

Data Analysis:

Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding protons and

carbons in the triisostearin molecule.

Expected ¹H and ¹³C NMR Chemical Shifts for Triisostearin:

¹H NMR:

Chemical Shift (ppm) Multiplicity Assignment

~5.26 m Glycerol CH

~4.30, ~4.15 dd Glycerol CH₂

~2.30 t α-CH₂ of fatty acid

~1.60 m β-CH₂ of fatty acid

~1.25 br s (CH₂)n of fatty acid

~0.88 t, d Terminal CH₃ of fatty acid

¹³C NMR:
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Chemical Shift (ppm) Assignment

~173.3, ~172.9 C=O (ester carbonyl)

~68.9 Glycerol CH

~62.1 Glycerol CH₂

~34.2 α-CH₂ of fatty acid

~22-32 (CH₂)n of fatty acid

~14.1 Terminal CH₃ of fatty acid

Disclaimer: The NMR chemical shifts provided are representative values for triglycerides and

may vary slightly for triisostearin due to its branched structure. These values are for illustrative

purposes as experimental spectra for pure triisostearin are not readily available in the public

domain.

Logical Relationship Diagram for Spectroscopic Analysis:

FTIR Spectroscopy NMR Spectroscopy

Triisostearin

FTIR Measurement ¹H and ¹³C NMR Measurement

Identify Functional Groups
(Ester C=O, Aliphatic C-H)

Qualitative Identification

Confirm Molecular Structure
(Glycerol backbone, Fatty acid chains)

Click to download full resolution via product page
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Caption: Logic Diagram for Spectroscopic Identification of Triisostearin.

Conclusion
The analytical methods described in these application notes provide a comprehensive

framework for the identification and quality control of triisostearin in various product matrices.

The choice of method will depend on the specific requirements of the analysis, such as the

need for quantitative data or detailed structural information. For routine quality control, HPLC-

ELSD offers a robust method for quantification. GC-MS of the corresponding FAMEs provides

confirmation of the fatty acid composition, while FTIR and NMR spectroscopy are powerful

tools for structural elucidation and identification. The successful implementation of these

methods will ensure the quality and consistency of products containing triisostearin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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